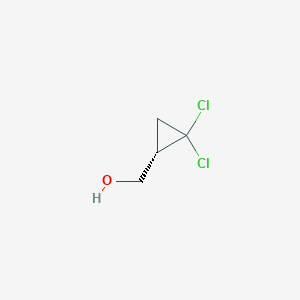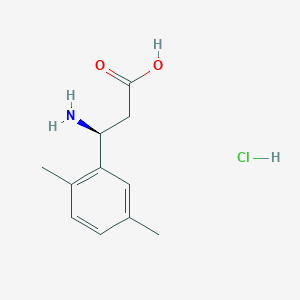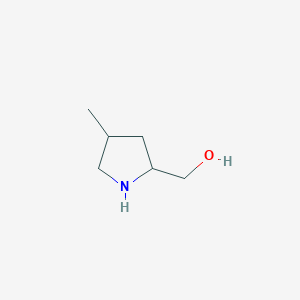![molecular formula C11H14ClN B12943931 2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydrospiro[azetidine-2,1’-indene] hydrochloride is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound belongs to the class of spirocyclic compounds, which are characterized by having two rings sharing a single atom. The unique structure of spirocyclic compounds often imparts interesting chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[azetidine-2,1’-indene] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine derivatives with indene derivatives in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 2’,3’-Dihydrospiro[azetidine-2,1’-indene] hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in bulk quantities . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[azetidine-2,1’-indene] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in various substituted derivatives .
Scientific Research Applications
2’,3’-Dihydrospiro[azetidine-2,1’-indene] hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[azetidine-2,1’-indene] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to target proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Spiro[azetidine-2,1’-indene] derivatives: These compounds share a similar spirocyclic structure and exhibit comparable chemical and biological properties.
Spiro-azetidin-2-one derivatives: These compounds are known for their biological activities and are used in medicinal chemistry.
Spiro-pyrrolidine derivatives: These compounds have diverse applications in organic synthesis and drug development.
Uniqueness
2’,3’-Dihydrospiro[azetidine-2,1’-indene] hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-azetidine];hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)5-6-11(10)7-8-12-11;/h1-4,12H,5-8H2;1H |
InChI Key |
WGDZZXFRHXGYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)C3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


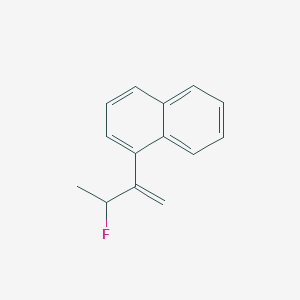
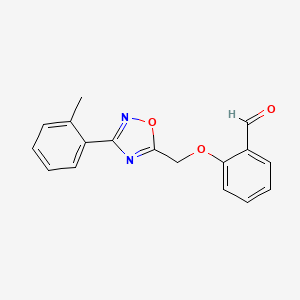
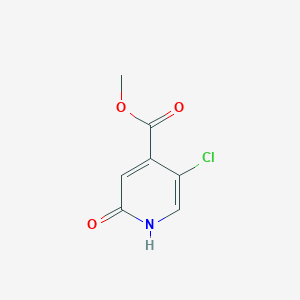
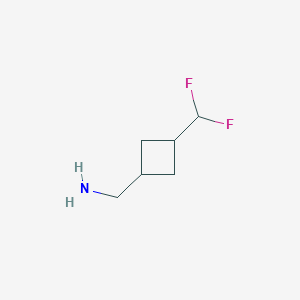
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)


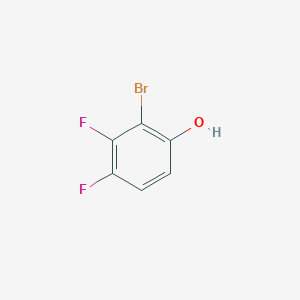
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
